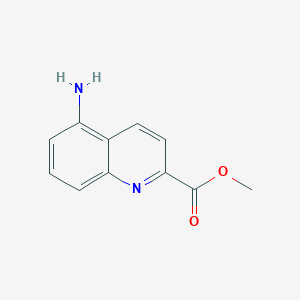

Methyl 5-aminoquinoline-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 5-aminoquinoline-2-carboxylate is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Methyl 5-aminoquinoline-2-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for modifications that enhance biological activity and therapeutic efficacy.

Anticancer Activity

Recent studies have explored the antiproliferative effects of compounds related to this compound against various cancer cell lines. For instance, derivatives of quinoline compounds have shown significant activity against lung cancer cells, with some exhibiting IC50 values lower than 1 μM, indicating potent anticancer properties . These findings suggest that this compound could be a promising scaffold for developing new anticancer agents.

Antimalarial Properties

The quinoline class of compounds, including this compound, has been historically significant in treating malaria. The 8-aminoquinolines have demonstrated effectiveness against various stages of the malaria parasite, particularly in treating latent forms of Plasmodium vivax . This application underscores the potential of this compound in combating malaria and highlights its importance in global health initiatives.

Synthesis Methodologies

The synthesis of this compound can be achieved through various chemical pathways, which are essential for producing this compound at scale for pharmaceutical applications.

Synthetic Routes

Several synthetic methodologies have been reported for obtaining this compound:

- Skraup Reaction : This method involves the cyclization of an aniline derivative with a carbonyl compound in the presence of an acid catalyst. It is a well-established route for synthesizing quinoline derivatives .

- Carbonyl Insertion Reactions : Another effective method includes reacting bromo derivatives with carbon monoxide to introduce carboxylic functionalities at specific positions on the quinoline ring . This approach allows for greater control over the substitution patterns on the quinoline structure.

Antiproliferative Studies

A series of studies have examined the biological activity of this compound derivatives against various cancer cell lines. For example, compounds derived from this scaffold have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

| Compound | Cell Line Tested | IC50 (μM) | Remarks |

|---|---|---|---|

| Compound A | H-460 | 0.03 | Highly active |

| Compound B | HT-29 | 0.55 | Moderate activity |

| Compound C | HepG2 | 0.33 | Highly selective |

Antimalarial Efficacy

The role of this compound in antimalarial therapy has been highlighted through various case studies demonstrating its effectiveness against Plasmodium species. The compound's mechanism involves targeting specific metabolic pathways within the parasite, thus preventing its replication and survival .

Propiedades

Fórmula molecular |

C11H10N2O2 |

|---|---|

Peso molecular |

202.21 g/mol |

Nombre IUPAC |

methyl 5-aminoquinoline-2-carboxylate |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)10-6-5-7-8(12)3-2-4-9(7)13-10/h2-6H,12H2,1H3 |

Clave InChI |

MSCVLAFLUUPHBK-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=NC2=CC=CC(=C2C=C1)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.